Cas no 1806411-24-4 (2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid)

2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid
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- インチ: 1S/C12H13ClO5/c1-6(13)10(15)8-4-2-3-7(5-14)9(8)11(16)12(17)18/h2-4,6,11,14,16H,5H2,1H3,(H,17,18)
- InChIKey: NCCDJWBYGDRMAZ-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(C1C=CC=C(CO)C=1C(C(=O)O)O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 320
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 94.8
2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015026337-500mg |
2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid |
1806411-24-4 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Alichem | A015026337-1g |
2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid |
1806411-24-4 | 97% | 1g |
1,579.40 USD | 2021-06-18 | |
Alichem | A015026337-250mg |
2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid |
1806411-24-4 | 97% | 250mg |
480.00 USD | 2021-06-18 |
2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acidに関する追加情報
Comprehensive Overview of 2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid (CAS No. 1806411-24-4)
2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid (CAS No. 1806411-24-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique chloropropanoyl and hydroxymethyl functional groups, plays a pivotal role in the synthesis of advanced intermediates for drug development. Its molecular structure, which combines a mandelic acid backbone with a chloropropanoyl moiety, makes it a versatile building block for designing bioactive molecules.
In recent years, the demand for 2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid has surged due to its potential applications in targeted drug delivery systems and enzyme inhibition studies. Researchers are particularly interested in its ability to modulate biological pathways, making it a candidate for developing therapeutic agents for metabolic disorders. The compound's hydroxymethyl group enhances its solubility, a critical factor for bioavailability optimization in pharmaceutical formulations.
The synthesis of CAS No. 1806411-24-4 involves multi-step organic reactions, including acylations and hydroxylations, which are meticulously controlled to ensure high purity and yield. Analytical techniques such as HPLC and NMR spectroscopy are employed to verify its structural integrity. This rigorous quality control aligns with the growing emphasis on precision chemistry in the pharmaceutical industry, where impurities can significantly impact drug efficacy and safety profiles.
From an environmental perspective, the production of 2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid adheres to green chemistry principles, minimizing waste and energy consumption. This aligns with global trends toward sustainable manufacturing, a topic frequently searched by professionals in the field. The compound's biodegradability and low toxicity profile further contribute to its appeal in eco-friendly pharmaceutical development.
In the context of AI-driven drug discovery, CAS No. 1806411-24-4 has been featured in computational studies predicting its interactions with biological targets. Machine learning models have identified its potential as a scaffold for kinase inhibitors, a hot topic in cancer research. Such applications highlight the compound's relevance in cutting-edge biomedical innovation, a subject of high interest in academic and industrial circles.
For researchers exploring structure-activity relationships (SAR), this compound offers a rich template for derivatization. Its chloropropanoyl group allows for further functionalization, enabling the creation of libraries for high-throughput screening. This capability is crucial for accelerating drug candidate identification, a process often discussed in pharma R&D forums.
Storage and handling of 2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid require standard laboratory precautions, emphasizing its stability under controlled conditions. Its compatibility with common organic solvents facilitates its use in diverse chemical syntheses, another frequently searched topic among chemists.
In summary, 2-(2-Chloropropanoyl)-6-(hydroxymethyl)mandelic acid (CAS No. 1806411-24-4) represents a convergence of pharmaceutical utility, synthetic versatility, and sustainability. Its role in advancing drug discovery and biochemical research underscores its importance in modern science, making it a compound worth watching in the evolving landscape of medicinal chemistry.
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